![molecular formula C23H25Cl2N3OS B1672303 N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide CAS No. 474432-66-1](/img/structure/B1672303.png)
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
Overview
Description
“N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide” is a compound that has been studied for its high affinity and enantioselective antagonistic properties towards D3 receptors .
Synthesis Analysis
The compound can be prepared from 5-iodo-benzofuran-2-carboxylic acid and 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine . The synthesis involves the use of functionalized linking chains .Molecular Structure Analysis
The molecular structure of this compound is complex, with a dichlorophenyl ring and a piperazinyl group attached to a butyl chain, which is further linked to a benzo[b]thiophene-2-carboxamide group .Scientific Research Applications
Dopamine D3 Receptor Agonist
FAUC-365 is a D3 dopamine receptor agonist . The dopamine D3 receptor is preferentially expressed in the nucleus accumbens, where dopamine is released by neurons originating from the ventral tegmental area . This makes it a potential target for drugs treating conditions related to dopamine neurotransmission.
Drug Addiction Treatment
Pharmacological studies implicate D3-mediated neurotransmission in the reinforcing effects of cocaine . Therefore, FAUC-365 could potentially be used in the treatment of drug addiction.
Schizophrenia Research
FAUC-365 is a highly selective antagonist for the dopamine D3 receptor . This property makes it useful in the research of schizophrenia, a mental disorder often characterized by abnormal dopamine neurotransmission .
Parkinson’s Disease Research
The dopamine D3 receptor is a target for drugs treating Parkinson’s disease . As a D3 dopamine receptor agonist, FAUC-365 could potentially be used in the research and treatment of Parkinson’s disease .
Neurotransmission Studies
FAUC-365’s interaction with the dopamine D3 receptor can be used to study the role of this receptor in neurotransmission .
Development of New Drugs
FAUC-365’s high selectivity for the D3 receptor over other dopamine and serotonin receptors makes it a valuable tool in the development of new drugs targeting the D3 receptor.
Future Directions
properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTSTFKVXWZGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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